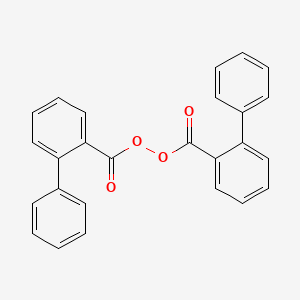
(2-Phenylbenzoyl) 2-phenylbenzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenylbenzoyl) peroxide is an organic peroxide compound known for its unique structural properties and reactivity. It is widely used in various chemical processes due to its ability to generate free radicals upon decomposition. This compound is particularly significant in the field of polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-phenylbenzoyl) peroxide can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzoyl Peroxide: Benzoyl chloride reacts with hydrogen peroxide under alkaline conditions to form benzoyl peroxide.
Substitution Reaction: The benzoyl peroxide undergoes a substitution reaction with 2-phenylbenzoyl chloride to form bis(2-phenylbenzoyl) peroxide.
Industrial Production Methods
Industrial production of bis(2-phenylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-phenylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Upon exposure to heat or light, it decomposes to generate free radicals.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen and other peroxides. Conditions typically involve elevated temperatures.
Decomposition Reactions: Photolysis or thermolysis conditions are used to induce decomposition.
Substitution Reactions: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The primary products are free radicals, which can further react to form various organic molecules.
Substitution: The products depend on the nucleophile used but generally include substituted benzoyl derivatives.
Applications De Recherche Scientifique
Bis(2-phenylbenzoyl) peroxide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as an initiator for radical polymerization reactions, aiding in the synthesis of various polymers.
Materials Science: It is employed in the production of advanced materials, including composites and nanomaterials.
Biological Studies: Its ability to generate free radicals makes it useful in studying oxidative stress and related biological processes.
Medical Research: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of bis(2-phenylbenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond cleaves to form two benzoyloxy radicals.
Reaction with Substrates: These radicals react with organic substrates, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Dibenzoyl Peroxide: Another peroxide with comparable reactivity and applications.
Acyclic Geminal Bis-peroxides: Compounds with similar peroxide bonds but different structural features.
Uniqueness
Bis(2-phenylbenzoyl) peroxide is unique due to its specific structural arrangement, which influences its reactivity and stability. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymer chemistry and materials science.
Propriétés
Numéro CAS |
861-97-2 |
|---|---|
Formule moléculaire |
C26H18O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(2-phenylbenzoyl) 2-phenylbenzenecarboperoxoate |
InChI |
InChI=1S/C26H18O4/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)29-30-26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
IQNQJSMARWEURN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OOC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
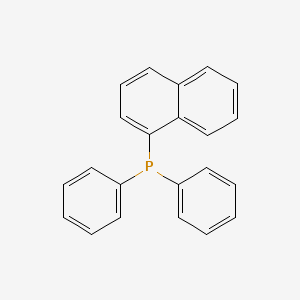
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
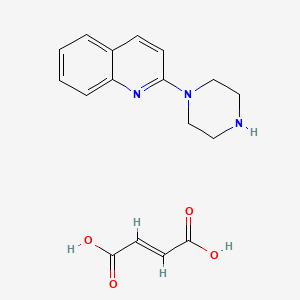
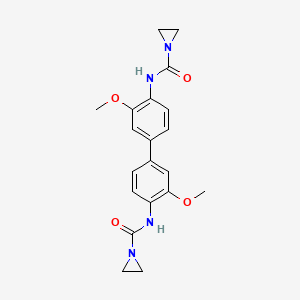

![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

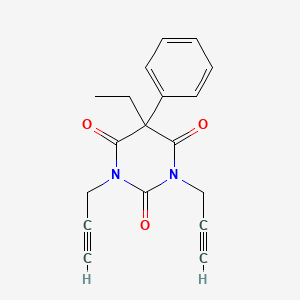
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)


